molecular formula C11H9N5O B2496377 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole CAS No. 338405-22-4

2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole

Cat. No. B2496377
CAS RN: 338405-22-4
M. Wt: 227.227
InChI Key: HZLXIVUDNMTMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing 1,3,4-oxadiazole and 1,2,4-triazole rings involves various chemical strategies. One approach includes the synthesis and characterization of derivatives through methods like NMR and IR spectroscopy, underlined by studies such as those by Ustabaş et al. (2020), where detailed synthetic pathways and characterization techniques are demonstrated. These compounds are synthesized for their notable activities, with potential applications across different fields due to their unique structural features (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed through Density Functional Theory (DFT) studies to predict HOMO and LUMO energies, geometrical parameters, and to compare IR and NMR spectral values with experimental results. This analysis helps in understanding the electronic structure and potential intermolecular interactions within the compounds, such as strong hydrogen bonds, which are crucial for their biological activities (Ustabaş et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazoles and 1,2,4-triazoles can lead to various derivatives with significant biological activities. The synthesis pathways often involve cyclization reactions, highlighting the versatility of these heterocycles in forming complex structures with potential pharmacological applications. The antimicrobial and antifungal activities of these compounds, as demonstrated in various studies, underline the importance of understanding their chemical reactivity and properties for drug design (Venkatagiri et al., 2018).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole and 1,2,4-triazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in material science and drug development. Studies involving microwave-assisted synthesis and crystal structure analysis provide insights into the physical characteristics of these compounds, influencing their practical applications and effectiveness in various domains (Dürüst & Karakuş, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are vital for the application of 1,3,4-oxadiazole and 1,2,4-triazole derivatives. Studies on their reactions with bromine, lead tetra-acetate, and other chemicals shed light on their potential for creating new compounds with enhanced or specific activities, further expanding their utility in medicinal chemistry and material science (Butler et al., 1972).

Scientific Research Applications

Synthesis and Biological Activities

Compounds containing 1,3,4-oxadiazole and 1,2,4-triazole rings, including derivatives of 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole, have been synthesized and characterized for various biological activities. For instance, one study synthesized and characterized 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one and investigated its antimicrobial activities against a range of bacteria and Leishmania major species. This compound showed significant antileishmanial activity, indicating potential in antimicrobial applications (Ustabaş et al., 2020). Another study explored the antiprotozoal and cytotoxic activities of novel oxadiazolyl pyrrolo triazole diones, demonstrating the bioactivity of compounds related to 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole in this domain (Dürüst et al., 2012).

Material and Chemical Properties

Several studies have focused on the synthesis and characterization of 1,3,4-oxadiazole derivatives, analyzing their physical, chemical, and material properties. For example, one study described the microwave-assisted synthesis and crystal structure of novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, contributing to the understanding of the structural properties of these compounds (Dürüst & Karakuş, 2017). Another research effort synthesized and characterized 1,2,4- and 1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides, expanding the knowledge of synthetic methods and structural properties of oxadiazole compounds (Obushak et al., 2008).

Applications in Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole have also been studied for their corrosion inhibition properties. A study evaluated the efficiency of triazole derivatives, including 1‐phenyl‐2‐(5‐(1,2,4) triazol‐1‐ylmethyl‐(1,3,4) oxadizaol‐2‐ylsulphanyl)‐ethanone (PTOE), as corrosion inhibitors for mild steel in hydrochloric acid solutions, indicating the potential industrial applications of these compounds in protecting metals against corrosion (Li et al., 2011).

properties

IUPAC Name

2-phenyl-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-2-4-9(5-3-1)11-15-14-10(17-11)6-16-8-12-7-13-16/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLXIVUDNMTMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.